Cas no 10367-77-8 (Phenol, 4-(2-phenylethyl)-, phosphite (3:1))

Phenol, 4-(2-phenylethyl)-, phosphite (3:1) structure
10367-77-8 structure
Product name:Phenol, 4-(2-phenylethyl)-, phosphite (3:1)
CAS No:10367-77-8
MF:3[C14H14O].H3O3P
MW:676.7769
CID:1138445
PubChem ID:71355757

Phenol, 4-(2-phenylethyl)-, phosphite (3:1) Chemical and Physical Properties

Names and Identifiers

    • Phenol, 4-(2-phenylethyl)-, phosphite (3:1)
    • 4-(2-phenylethyl)phenol,phosphorous acid
    • 10367-77-8
    • DTXSID70780024
    • Phosphorous acid--4-(2-phenylethyl)phenol (1/3)
    • Inchi: InChI=1S/3C14H14O.H3O3P/c3*15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12;1-4(2)3/h3*1-5,8-11,15H,6-7H2;1-3H
    • InChI Key: CNBAOWJPZJQVKS-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)CCC2=CC=C(C=C2)O.C1=CC=C(C=C1)CCC2=CC=C(C=C2)O.C1=CC=C(C=C1)CCC2=CC=C(C=C2)O.OP(O)O

Computed Properties

  • Exact Mass: 676.29555
  • Monoisotopic Mass: 676.29537615g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 49
  • Rotatable Bond Count: 9
  • Complexity: 172
  • Covalently-Bonded Unit Count: 4
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 121Ų

Experimental Properties

  • PSA: 121.38
  • LogP: 8.72240

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